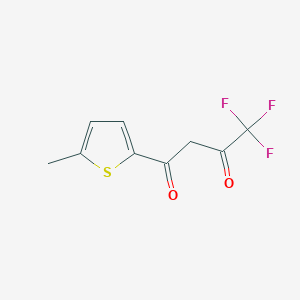
4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione
Overview
Description
“4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione” is a chemical compound with the molecular formula C9H7F3O2S . Its molecular weight is 236.21 .
Synthesis Analysis
There are several methods to synthesize this compound. For instance, one study discusses the synthesis of a nickel (II) complex using 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione . Another study mentions the use of this compound as a capping ligand in the synthesis of [Eu (tfa) 3] 2 bpm complexes .Molecular Structure Analysis
The molecular structure of this compound is slightly distorted octahedral NiO6 polyhedra as revealed by single crystal X-ray structural analysis . Intermolecular hydrogen bond and short interactions lead to the formation of supramolecular ring motif R22 (8) and R (9) which plays a major role in the molecular stability .Safety and Hazards
Future Directions
The future directions of this compound could involve further studies on its synthesis, structure, and potential applications. For instance, its interaction with DNA could be further explored . Additionally, its use in the synthesis of various complexes suggests potential applications in materials science .
properties
IUPAC Name |
4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEAQWOZGAFPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292109 | |
| Record name | 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |
CAS RN |
326-72-7 | |
| Record name | 4,4,4-Trifluoro-1-(5-methyl-2-thienyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC80372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454805.png)
![2-phenyl-N-{[2-(2-thienylcarbonyl)hydrazino]carbothioyl}-4-quinolinecarboxamide](/img/structure/B454808.png)
![N-(4-butoxyphenyl)-2-{1-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B454809.png)
![2,6-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]cyclohexanone](/img/structure/B454810.png)
![2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454811.png)
![6-bromo-2-(4-methoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B454813.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454814.png)
![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B454817.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B454821.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B454822.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B454823.png)
![6-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B454824.png)